tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate
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Overview
Description
tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate: is a compound that features a tert-butyl carbamate protecting group attached to a benzo[b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The hydroxymethyl group can be introduced via reduction of a corresponding aldehyde or ketone precursor using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This method is efficient and scalable, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The oxazine ring can be reduced to a corresponding amine using hydrogenation over palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation over palladium on carbon
Substitution: Alkyl halides, bases like sodium hydride
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology and Medicine: This compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules where selective protection and deprotection of functional groups are crucial .
Industry: In the pharmaceutical industry, it is used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), due to its stability and ease of removal under mild conditions .
Mechanism of Action
The mechanism by which tert-butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage that can be cleaved under acidic conditions to release the free amine . This property is utilized in peptide synthesis and other applications where temporary protection of an amine group is required .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Carboxybenzyl (CBz) carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
Uniqueness: tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is unique due to its specific structure that combines a benzo[b][1,4]oxazine ring with a tert-butyl carbamate group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-9-4-5-12-11(6-9)15-7-10(8-17)19-12/h4-6,10,15,17H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
JRORYNGKOWOAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(CN2)CO |
Origin of Product |
United States |
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